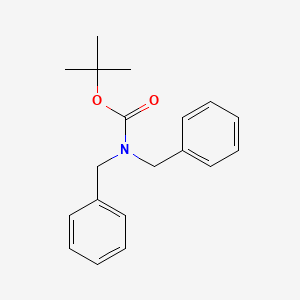
2-N,6-N-diphenylpyridine-2,6-dicarboxamide
Übersicht
Beschreibung
2-N,6-N-diphenylpyridine-2,6-dicarboxamide is an organic compound with the molecular formula C19H15N3O2. It is a derivative of pyridine-2,6-dicarboxamide, where the amide groups are substituted with phenyl groups. This compound is known for its applications in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Wirkmechanismus
Target of Action
Compounds based on a pyridine-2,6-dicarboxamide fragment have been noted for their roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of some metalloenzyme active sites .
Mode of Action
It’s known that pyridine-2,6-dicarboxamide-based compounds play significant roles in coordination chemistry, potentially interacting with their targets to stabilize reactive species and model the active sites of certain metalloenzymes .
Biochemical Pathways
Compounds with a similar structure have been associated with catalytic organic transformations .
Pharmacokinetics
The compound has a predicted density of 1.320±0.06 g/cm3 .
Result of Action
Compounds with a similar structure have been associated with sensing and recognition applications .
Action Environment
The compound has a predicted melting point of 278 °c and a predicted boiling point of 3994±270 °C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,6-N-diphenylpyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with aniline to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-N,6-N-diphenylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
2-N,6-N-diphenylpyridine-2,6-dicarboxamide has several scientific research applications:
Coordination Chemistry:
Stabilization of Reactive Species: The compound is used to stabilize reactive intermediates in chemical reactions, facilitating the study of reaction mechanisms.
Synthetic Modeling of Metalloenzyme Active Sites: Researchers use this compound to model the active sites of metalloenzymes, aiding in the understanding of enzyme function and catalysis.
Catalytic Organic Transformations: It is employed in various catalytic processes, including cross-coupling reactions and polymerization.
Sensing and Recognition Applications: The compound is used in the development of sensors for detecting metal ions and other analytes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diformylpyridine: An organic compound with formyl groups adjacent to the nitrogen of pyridine, used in the preparation of metal-coordinated polymer materials.
2,6-Dibromopyridine: A halogenated pyridine derivative used as a building block in organic synthesis.
2,6-Diphenylpyridine: Used as a ligand in organogold (III) chemistry and as an intermediate in various chemical reactions.
Uniqueness
2-N,6-N-diphenylpyridine-2,6-dicarboxamide is unique due to its dual phenyl substitution on the amide groups, which enhances its ability to stabilize reactive species and form stable metal complexes. This makes it particularly valuable in coordination chemistry and catalytic applications .
Eigenschaften
IUPAC Name |
2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(20-14-8-3-1-4-9-14)16-12-7-13-17(22-16)19(24)21-15-10-5-2-6-11-15/h1-13H,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCFKNITTXYNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330032 | |
| Record name | 2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61414-14-0 | |
| Record name | 2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


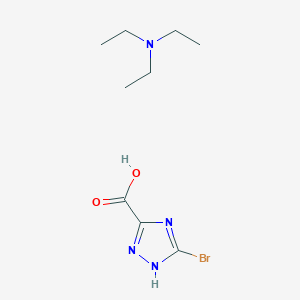
![(3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hcl](/img/structure/B6291657.png)
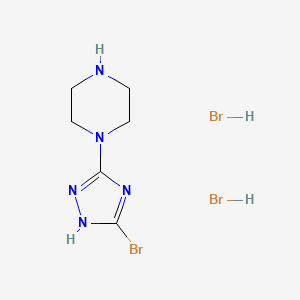
![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)



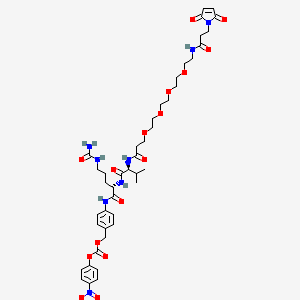
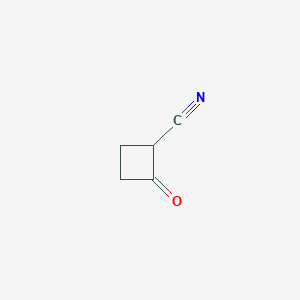
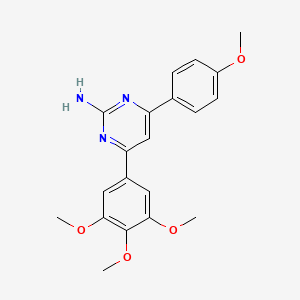
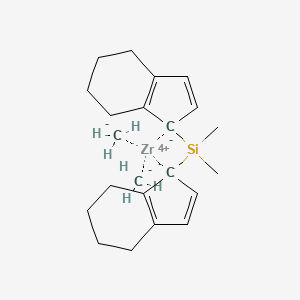
![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)

